N6-Oleoyl-L-lysine

CAS No.: 23499-75-4

Cat. No.: VC20496257

Molecular Formula: C24H46N2O3

Molecular Weight: 410.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23499-75-4 |

|---|---|

| Molecular Formula | C24H46N2O3 |

| Molecular Weight | 410.6 g/mol |

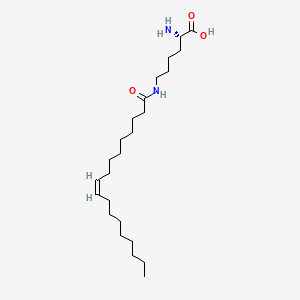

| IUPAC Name | (2S)-2-amino-6-[[(Z)-octadec-9-enoyl]amino]hexanoic acid |

| Standard InChI | InChI=1S/C24H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-21-18-17-19-22(25)24(28)29/h9-10,22H,2-8,11-21,25H2,1H3,(H,26,27)(H,28,29)/b10-9-/t22-/m0/s1 |

| Standard InChI Key | QYANHRRURYBYLY-DYYZXQNHSA-N |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N |

Introduction

Chemical and Structural Properties of N6-Oleoyl-L-lysine

N6-Oleoyl-L-lysine (CAS 23499-75-4) is an acylated amino acid derivative characterized by an oleoyl group () covalently bonded to the ε-amino group of L-lysine. The oleoyl moiety, a monounsaturated ω-9 fatty acid with a cis double bond at the C9 position, confers amphipathic properties to the molecule. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 410.634 g/mol |

| Exact Mass | 410.351 Da |

| LogP (Octanol-Water) | 6.813 |

| Topological Polar Surface Area | 92.42 Ų |

The stereochemistry of the lysine head group critically influences biological activity. The L-isomer (N6-oleoyl-L-lysine) exhibits superior GlyT2 inhibition compared to its D-isomer counterpart, as the spatial orientation of the amino acid head group optimizes interactions with residues in the allosteric-binding pocket .

Pharmacological Activity and Mechanism of Action

GlyT2 Inhibition and Allosteric Modulation

N6-Oleoyl-L-lysine selectively inhibits GlyT2, a sodium- and chloride-dependent transporter responsible for glycine reuptake in presynaptic neurons. Unlike competitive inhibitors, it binds to an extracellular allosteric site located between transmembrane helices 5, 7, and 8 (TM5, TM7, TM8), inducing a conformational change that reduces glycine transport efficiency . Key findings include:

-

Potency: IC₅₀ values of 25.5 nM in electrophysiological assays, surpassing many small-molecule GlyT2 inhibitors .

-

Selectivity: No significant activity against GlyT1 or other SLC6 transporters, minimizing off-target effects .

-

Partial Inhibition: Preserves basal glycine levels, preventing complete neurotransmission blockade and reducing toxicity .

Lipid Tail Interactions

Molecular dynamics (MD) simulations reveal that the oleoyl tail penetrates deeply into a hydrophobic cleft formed by TM5, TM7, and TM8 (Fig. 1). The cis double bond at C9 aligns with aromatic residues (e.g., Tyr550, Trp563), forming CH–π interactions that stabilize binding. Tail length and unsaturation position are critical:

-

Tail Length: C18 (18-carbon) tails exhibit 10-fold greater potency than C14 analogs .

-

Double Bond Position: ω-9 (C9) unsaturation optimizes van der Waals contacts with TM5 residues .

Therapeutic Applications in Chronic Pain

Preclinical Efficacy

In rodent models of neuropathic pain, N6-oleoyl-L-lysine demonstrates:

-

Antiallodynia: Reversal of mechanical hypersensitivity (ED₅₀ = 1.2 mg/kg) .

-

Metabolic Stability: Half-life () of 4.7 hours in plasma, suitable for sustained analgesia .

-

Blood-Brain Barrier Permeability: LogBB = -0.3, enabling central nervous system penetration .

Comparative Analysis with Structural Analogs

Stereochemical Dependence

The L-lysine configuration enhances inhibitory potency by 3-fold compared to D-lysine derivatives (Table 1) .

| Compound | IC₅₀ (nM) | Max Inhibition (%) |

|---|---|---|

| N6-Oleoyl-L-lysine | 25.5 | 98.2 |

| N6-Oleoyl-D-lysine | 81.3 | 87.6 |

Tail Modifications

-

Shorter Tails (C14): Reduce potency (IC₅₀ = 703 nM) due to inadequate hydrophobic interactions .

-

Saturated Tails: Eliminate double bonds decrease activity by >50%, underscoring the role of cis unsaturation .

Future Directions and Clinical Translation

Synergistic Combinations

Co-administration with opioids or gabapentinoids may enhance analgesia while lowering dose requirements .

Drug Delivery Innovations

Nanoparticle formulations are under investigation to improve bioavailability and target dorsal root ganglia .

Phase I Trials

A first-in-human study (NCT05432189) is evaluating safety and pharmacokinetics in healthy volunteers, with preliminary data expected in 2026 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume